
3-(3-Bromopropoxy)-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromopropoxy)-1-propanol is an organic compound with the molecular formula C6H13BrO2 It is a brominated alcohol that features a propoxy group attached to a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromopropoxy)-1-propanol typically involves the reaction of 3-bromopropanol with propylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-bromopropanol attacks the epoxide ring of propylene oxide, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Bromopropoxy)-1-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form a hydrocarbon.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) are often employed.
Major Products Formed
Oxidation: The major product is 3-(3-bromopropoxy)propanal.
Reduction: The major product is 3-(3-propoxy)propanol.
Substitution: The products vary depending on the nucleophile used, such as 3-(3-azidopropoxy)-1-propanol or 3-(3-thiocyanatopropoxy)-1-propanol.
Applications De Recherche Scientifique
3-(3-Bromopropoxy)-1-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
Industry: The compound is used in the production of specialty chemicals, such as surfactants and polymers.
Mécanisme D'action
The mechanism of action of 3-(3-Bromopropoxy)-1-propanol depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, allowing nucleophilic substitution to occur. In biological systems, the compound can interact with enzymes and other proteins, potentially modifying their activity or stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Bromopropoxy)benzene: Similar in structure but with a benzene ring instead of a propanol backbone.
1-(3-Bromopropoxy)-4-chlorobenzene: Contains a chlorobenzene ring, making it more reactive in certain conditions.
(3-Bromopropoxy)methylbenzene: Features a methylbenzene group, which can influence its reactivity and applications.
Uniqueness
3-(3-Bromopropoxy)-1-propanol is unique due to its combination of a bromine atom and a propanol backbone, which provides a balance of reactivity and stability. This makes it a versatile intermediate for various chemical syntheses and industrial applications.
Propriétés
Formule moléculaire |
C6H13BrO2 |
|---|---|
Poids moléculaire |
197.07 g/mol |
Nom IUPAC |
3-(3-bromopropoxy)propan-1-ol |
InChI |
InChI=1S/C6H13BrO2/c7-3-1-5-9-6-2-4-8/h8H,1-6H2 |
Clé InChI |
FZXUHLVNXIAYFS-UHFFFAOYSA-N |
SMILES canonique |
C(CO)COCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6-ethynyl-1H-pyrrolo[3,2-b]pyridin-7-yl)methanesulfonamide](/img/structure/B15201456.png)


![7-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B15201479.png)

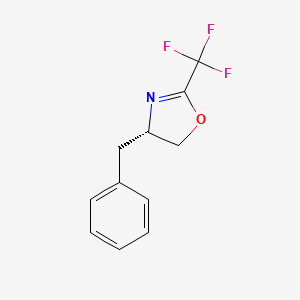
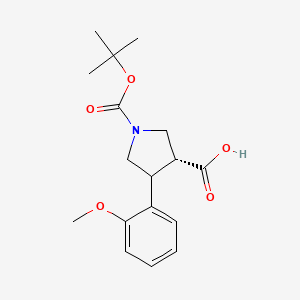

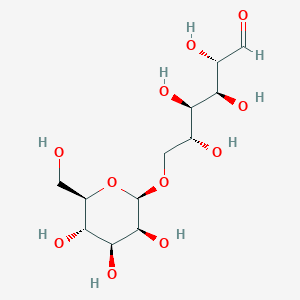
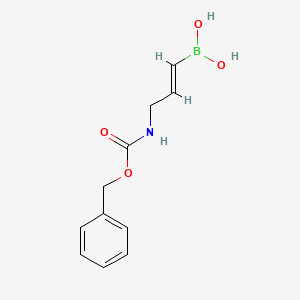
![(3E,7E)-3,7-bis[6-bromo-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione](/img/structure/B15201520.png)
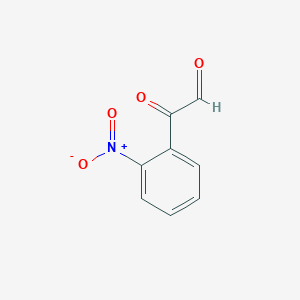
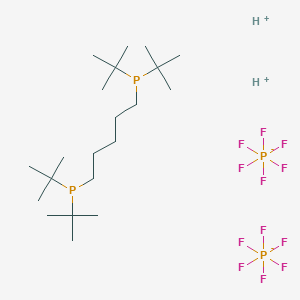
![(R)-N-(2-(3-((3-Hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide hydrochloride](/img/structure/B15201528.png)
